4-(1-Aminopropyl)-2-(propan-2-YL)phenol 4-(1-Aminopropyl)-2-(propan-2-YL)phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17853742
InChI: InChI=1S/C12H19NO/c1-4-11(13)9-5-6-12(14)10(7-9)8(2)3/h5-8,11,14H,4,13H2,1-3H3
SMILES:
Molecular Formula: C12H19NO
Molecular Weight: 193.28 g/mol

4-(1-Aminopropyl)-2-(propan-2-YL)phenol

CAS No.:

Cat. No.: VC17853742

Molecular Formula: C12H19NO

Molecular Weight: 193.28 g/mol

* For research use only. Not for human or veterinary use.

4-(1-Aminopropyl)-2-(propan-2-YL)phenol -

Specification

Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol
IUPAC Name 4-(1-aminopropyl)-2-propan-2-ylphenol
Standard InChI InChI=1S/C12H19NO/c1-4-11(13)9-5-6-12(14)10(7-9)8(2)3/h5-8,11,14H,4,13H2,1-3H3
Standard InChI Key IYGMWCWGBCYZDN-UHFFFAOYSA-N
Canonical SMILES CCC(C1=CC(=C(C=C1)O)C(C)C)N

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s systematic IUPAC name, 4-(1-aminopropyl)-2-(propan-2-yl)phenol, reflects its substituent arrangement:

  • A hydroxyl (-OH) group at the 1-position of the benzene ring.

  • An isopropyl group (-CH(CH₃)₂) at the 2-position.

  • A 1-aminopropyl group (-CH₂CH₂CH₂NH₂) at the 4-position.

The molecular formula is C₁₂H₁₉NO, yielding a molecular weight of 193.29 g/mol . Key structural features include:

  • Hydrogen-bonding capacity: The phenolic -OH and primary amine (-NH₂) groups enable interactions with biological targets or catalytic sites.

  • Steric effects: The branched isopropyl group introduces steric hindrance, influencing reactivity and conformational stability.

Table 1: Molecular Properties of 4-(1-Aminopropyl)-2-(propan-2-yl)phenol

PropertyValue
Molecular FormulaC₁₂H₁₉NO
Molecular Weight193.29 g/mol
Hydrogen Bond Donors2 (-OH, -NH₂)
Hydrogen Bond Acceptors3 (O, N)
LogP (Predicted)2.8–3.2

Synthesis and Optimization

Alkylation-Reductive Amination Sequence

  • Alkylation of Phenol:
    Phenol undergoes Friedel-Crafts alkylation with isopropyl bromide in the presence of AlCl₃ to yield 2-isopropylphenol .

  • Introduction of Aminopropyl Group:

    • Mannich Reaction: 2-Isopropylphenol reacts with formaldehyde and ammonium chloride to form a secondary amine intermediate.

    • Reductive Amination: The intermediate is reduced using NaBH₄ or H₂/Pd-C to install the primary amine.

Catalytic Approaches

Poly(ethylene glycol)-bound sulfonic acid (PEG-SO₃H), a recyclable catalyst, facilitates efficient synthesis of benzoxazole derivatives from phenolic precursors . Although primarily used for heterocycle formation, this methodology could adapt to install amine functionalities via tandem reactions.

Table 2: Representative Reaction Conditions for Aminophenol Synthesis

StepReagents/ConditionsYield (%)Reference
AlkylationIsopropyl bromide, AlCl₃, 80°C72–85
Reductive AminationNaBH₄, MeOH, RT65–78

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bonding groups. Limited solubility in water (logP ≈ 3.0) .

  • Stability: Susceptible to oxidation at the phenolic -OH and amine groups. Storage under inert atmosphere (N₂/Ar) at -20°C is recommended.

Spectroscopic Characterization

  • ¹H NMR: Expected signals include:

    • δ 6.7–7.2 ppm (aromatic protons).

    • δ 1.2–1.4 ppm (isopropyl -CH₃).

    • δ 2.6–3.1 ppm (-CH₂-NH₂).

  • IR: Stretching vibrations at ~3300 cm⁻¹ (-OH/NH₂) and 1600 cm⁻¹ (C=C aromatic) .

Biological and Catalytic Applications

Biological Activity

While specific studies on 4-(1-aminopropyl)-2-(propan-2-yl)phenol are lacking, structurally related aminophenols exhibit:

  • Antimicrobial Effects: Disruption of bacterial cell membranes via hydrophobic interactions.

  • Enzyme Inhibition: Competitive binding to catalytic sites (e.g., cyclooxygenase-2) .

Comparison with Structural Analogs

4-Amino-2-isopropylphenol

  • Structure: Lacks the propyl spacer between the amine and aromatic ring.

  • Properties: Higher water solubility (logP ≈ 2.1) but reduced steric shielding .

2-(Aminomethyl)-4-isopropylphenol

  • Structure: Shorter amine chain (-CH₂NH₂ vs. -CH₂CH₂CH₂NH₂).

  • Applications: Limited catalytic utility due to reduced conformational flexibility.

Table 3: Comparative Analysis of Aminophenol Derivatives

CompoundlogPHydrogen Bond DonorsCatalytic Efficiency
4-(1-Aminopropyl)-2-(propan-2-yl)phenol3.02High
4-Amino-2-isopropylphenol2.12Moderate
2-(Aminomethyl)-4-isopropylphenol2.52Low

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